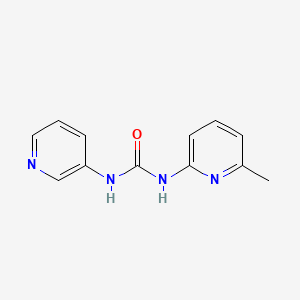
Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl-: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two pyridinyl groups attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- typically involves the reaction of 6-methyl-2-pyridinylamine with 3-pyridinylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles or nucleophiles; reactions can be conducted in various solvents, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the pyridinyl groups.
Reduction: Formation of reduced derivatives of the pyridinyl groups.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Urea, N-(6-methyl-2-pyridinyl)-N’-phenyl-
- Urea, N,N’-bis(6-methyl-2-pyridinyl)
- N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide
Comparison: Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- is unique due to the presence of two distinct pyridinyl groups, which can confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
188738-93-4 |
|---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C12H12N4O/c1-9-4-2-6-11(14-9)16-12(17)15-10-5-3-7-13-8-10/h2-8H,1H3,(H2,14,15,16,17) |
InChI Key |
NJXJISWPGNGATI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
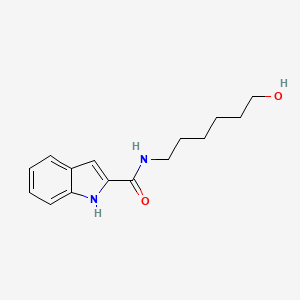
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
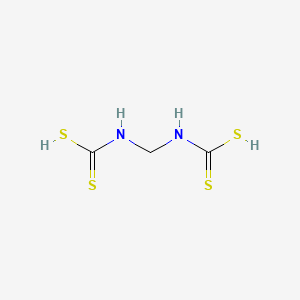
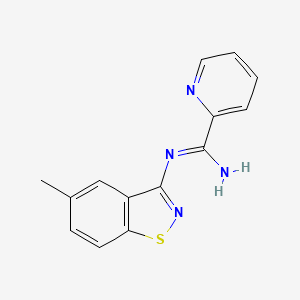
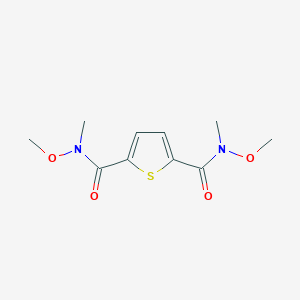
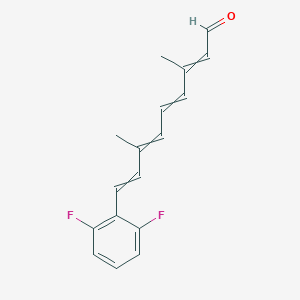


![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
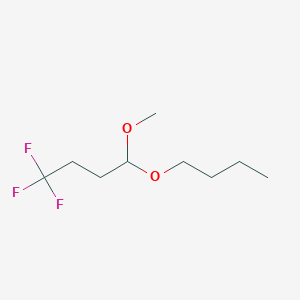

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)
